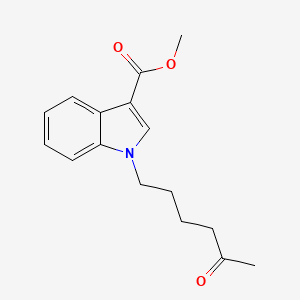![molecular formula C11H10N2O3 B15171273 3,7-Dihydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one CAS No. 913690-48-9](/img/structure/B15171273.png)
3,7-Dihydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vasicinolone is a naturally occurring quinazoline alkaloid primarily found in the plant Adhatoda vasica, commonly known as Malabar nut. This compound is known for its medicinal properties, particularly in the treatment of respiratory ailments such as asthma, bronchitis, and cough. Vasicinolone is a white crystalline solid with a distinct aromatic odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of vasicinolone typically involves the oxidation of vasicinol, another alkaloid found in Adhatoda vasica. The oxidation process can be carried out using various oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to yield vasicinolone.
Industrial Production Methods: Industrial production of vasicinolone involves the extraction of vasicinol from the leaves of Adhatoda vasica, followed by its oxidation to vasicinolone. The extraction process usually employs solvents like methanol or ethanol, and the subsequent oxidation is performed using industrial oxidizing agents. The final product is purified through techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Vasicinolone undergoes several types of chemical reactions, including:
Oxidation: Conversion of vasicinol to vasicinolone.
Reduction: Reduction of vasicinolone back to vasicinol.
Substitution: Various substitution reactions can occur on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Vasicinolone.
Reduction: Vasicinol.
Substitution: Halogenated or alkylated derivatives of vasicinolone.
Wissenschaftliche Forschungsanwendungen
Vasicinolone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various quinazoline derivatives.
Biology: Studied for its role in plant defense mechanisms and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating respiratory diseases, anti-inflammatory properties, and possible anticancer activities.
Industry: Utilized in the development of pharmaceuticals and herbal formulations.
Wirkmechanismus
Vasicinolone exerts its effects primarily through its interaction with various molecular targets and pathways. It is known to act as a bronchodilator, helping to relax the bronchial muscles and improve airflow in the respiratory tract. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to modulate the activity of certain enzymes and receptors involved in respiratory function.
Vergleich Mit ähnlichen Verbindungen
Vasicine: Known for its bronchodilatory and uterine stimulant effects.
Vasicinone: Exhibits bronchodilatory and antianaphylactic properties.
Vasicinol: Precursor to vasicinolone, with similar medicinal properties.
Uniqueness of Vasicinolone: Vasicinolone is unique in its specific oxidation state and its distinct set of biological activities, particularly its potential anti-inflammatory and anticancer effects, which are currently being explored in scientific research.
Eigenschaften
IUPAC Name |
3,7-dihydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-6-1-2-8-7(5-6)11(16)13-4-3-9(15)10(13)12-8/h1-2,5,9,14-15H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNHUAILAQZBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=C(C=C3)O)C1O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553470 |
Source


|
| Record name | 3,7-Dihydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913690-48-9 |
Source


|
| Record name | 3,7-Dihydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-](/img/structure/B15171190.png)


![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5R)-](/img/structure/B15171207.png)
![Ethyl 2-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B15171211.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-[2-(propan-2-yloxy)phenyl]benzamide](/img/structure/B15171215.png)




![N-[2-(Cyclopentyloxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15171261.png)

![Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate](/img/structure/B15171279.png)

